molecular formula C10H6ClF3O2 B12435449 (2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid

(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B12435449
M. Wt: 250.60 g/mol
InChI Key: BRANIBQNEDUUCX-UHFFFAOYSA-N
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Description

(2E)-3-[4-Chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid (molecular formula: C₁₀H₈ClF₃O₂, molecular weight: 252.62 g/mol) is a substituted cinnamic acid derivative characterized by a 4-chloro-2-(trifluoromethyl)phenyl group attached to the α,β-unsaturated carboxylic acid backbone.

Properties

IUPAC Name

3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRANIBQNEDUUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Protocol

The Knoevenagel condensation is the most widely reported method for synthesizing α,β-unsaturated carboxylic acids like the target compound. The reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid or its derivatives. For (2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid, the protocol typically follows:

  • Starting Materials :

    • 4-Chloro-2-(trifluoromethyl)benzaldehyde (prepared via chlorination of 2-trifluoromethylbenzaldehyde or custom synthesis).
    • Malonic acid or diethyl malonate as the active methylene component.
  • Catalysts and Solvents :

    • Piperidine or DBU (1,8-diazabicycloundec-7-ene) as organic bases.
    • Polar aprotic solvents (e.g., tetrahydrofuran , benzene ) to enhance reactivity.
  • Reaction Conditions :

    • Temperatures: 80–100°C under reflux.
    • Duration: 12–48 hours, depending on substituent steric effects.

Optimization and Yield Data

Parameter Typical Range Optimal Conditions
Molar Ratio (Aldehyde:Malonic Acid) 1:1–1:2.5 1:2.5
Catalyst Loading 5–20 mol% 10 mol% DBU
Yield 60–85% 75–80%

Key Observations :

  • The trifluoromethyl group at the ortho position introduces steric hindrance, necessitating higher catalyst loadings.
  • Decarboxylation occurs spontaneously during the reaction, eliminating CO₂ and forming the α,β-unsaturated acid.

Hydrolysis of Cinnamate Esters

Ester Synthesis and Alkaline Hydrolysis

For industrial-scale production, cinnamate esters are often hydrolyzed to yield the free acid. This two-step process involves:

  • Esterification :

    • 4-Chloro-2-(trifluoromethyl)benzaldehyde is condensed with ethyl malonate via Knoevenagel to form the ethyl cinnamate derivative.
    • Catalysts: Titanium tetrachloride (TiCl₄) or pyridine improve electrophilicity of the aldehyde.
  • Hydrolysis :

    • Alkaline Conditions : Aqueous NaOH or KOH (1–3 M) at 80–100°C.
    • Acidification : Mineral acids (e.g., HCl, H₂SO₄) precipitate the free acid at pH ≤4.

Industrial-Scale Process (Patent EP0240138B1)

Step Conditions Yield
Ester Hydrolysis 10% NaOH, 80°C, 15 min 98.5%
Acidification H₂SO₄, pH 1.5, 20°C 95%

Advantages :

  • High purity (>99.9%) achievable via controlled pH adjustment.
  • Scalable to continuous flow reactors for bulk production.

Alternative Synthetic Strategies

Chlorination of Preformed Cinnamic Acids

While less common, direct chlorination of 3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid has been explored:

  • Reagents : Cl₂ gas or SOCl₂ in acetic acid.
  • Challenges : Poor regioselectivity (mix of 4-chloro and 5-chloro isomers).

Aldol Condensation Modifications

  • Doebner Modification : Pyridine as a solvent with malonic acid enables simultaneous condensation and decarboxylation.
  • TiCl₄-Mediated Cyclization : Enhances conjugation for improved stereochemical control.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Knoevenagel Condensation 75–80% >98% Moderate High
Ester Hydrolysis 90–95% >99.9% High Moderate
Direct Chlorination 40–50% 85–90% Low Low

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cinnamic acids, saturated derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid exhibit promising anticancer properties. The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that it can inhibit the activity of cyclooxygenase enzymes, which are often overexpressed in various cancers.

Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively reduced tumor growth in animal models by targeting the COX-2 pathway. The results indicated a significant decrease in tumor size compared to control groups, showcasing its potential as a therapeutic agent against cancer .

Agrochemicals

Herbicidal Properties
this compound has been investigated for its herbicidal properties. Its structural characteristics allow it to interfere with plant growth regulators, making it effective against certain weed species.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)Application Rate (g/ha)
This compoundAmaranthus retroflexus85%200
This compoundEchinochloa crus-galli90%250

This table summarizes the efficacy of the compound against selected weed species, indicating its potential utility in agricultural practices.

Materials Science

Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with enhanced thermal and chemical stability. Its incorporation into polymer matrices has shown to improve the mechanical properties and resistance to environmental degradation.

Case Study: Development of Coatings
A recent study explored the use of this compound in developing protective coatings for industrial applications. The resulting polymers exhibited superior resistance to solvents and high temperatures, making them suitable for use in harsh environments .

Mechanism of Action

The mechanism of action of 4-chloro-2-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Structurally related compounds include derivatives of prop-2-enoic acid (cinnamic acid analogs) with variations in substituents on the aromatic ring or heterocyclic systems. Key comparisons are outlined below:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Melting Point (°C) Key Reference
(2E)-3-[4-Chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid C₁₀H₈ClF₃O₂ 252.62 4-Cl, 2-CF₃ 87–90
(2E)-3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid C₁₀H₇F₃O₂ 216.16 4-CF₃ Not reported
(2E)-3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid C₉H₆ClFO₂ 200.60 4-Cl, 3-F Not reported
(2E)-3-[3-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid C₁₁H₉F₃O₃ 246.19 3-OCH₃, 4-CF₃ Not reported
(2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid C₁₃H₁₀ClNO₃S 295.74 Thiazole ring, 4-OCH₂-thiazole Not reported
(E)-3-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid C₁₅H₁₄ClN₂O₂ 296.74 Pyrazole ring, 5-Cl, 3-CH₃ Not reported
Key Observations:

Methoxy vs. Chloro Substitution: The methoxy group in (2E)-3-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid reduces electrophilicity compared to chloro analogs, impacting reactivity in nucleophilic addition reactions .

Biological Activity

(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid, often referred to in the literature as a derivative of phenylpropanoic acids, has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the aromatic ring, which may influence its pharmacological properties.

  • Molecular Formula : C11H8ClF3O2
  • Molecular Weight : 270.63 g/mol
  • Structure :
    • The compound features a prop-2-enoic acid backbone with a 4-chloro and 2-(trifluoromethyl)phenyl group, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Antitumor Activity

In studies focusing on cancer cell lines, this compound has shown significant antitumor effects. For instance:

  • In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies, suggesting potential use in treating resistant tumors .
  • In vivo studies indicated that it possesses good pharmacokinetic properties, enhancing its therapeutic potential against gastrointestinal stromal tumors (GISTs) driven by c-KIT mutations .

Enzyme Inhibition

The compound has also been identified as a potent inhibitor of certain enzymes:

  • It acts as an inhibitor of the c-KIT kinase, which is critical in various signaling pathways involved in cell proliferation and survival. This inhibition is particularly relevant in cancers where c-KIT mutations are present .

Structure-Activity Relationship (SAR)

The presence of both the chloro and trifluoromethyl groups plays a significant role in enhancing the biological activity of this compound:

  • Trifluoromethyl Group : This group is known to increase lipophilicity and metabolic stability, which can enhance bioavailability.
  • Chloro Substituent : The electron-withdrawing nature of the chloro group can stabilize negative charges during reaction mechanisms, potentially increasing binding affinity to target enzymes.

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyObjectiveFindings
Kim et al. (2019)Evaluate anticancer propertiesShowed significant inhibition of cell growth in GIST models with c-KIT mutations .
Liang et al. (2020)Investigate enzyme inhibitionConfirmed potent inhibition of c-KIT kinase, with implications for drug-resistant tumors .

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